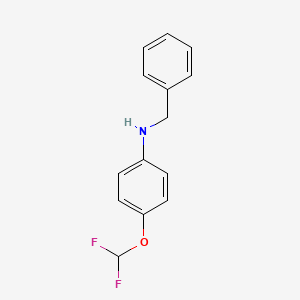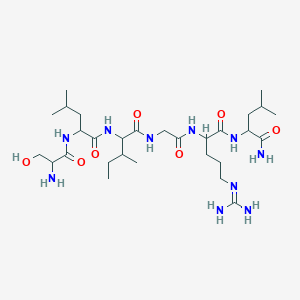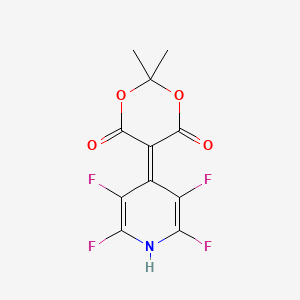![molecular formula C16H4Br4S4 B12815032 (1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[153002,607,11012,16]icosa-1,4,6,8,11,14,16,18-octaene” is a highly complex organic molecule characterized by its multiple bromine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the polycyclic core and the introduction of bromine and sulfur atoms. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions.
Bromination: Introduction of bromine atoms using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Thiation: Incorporation of sulfur atoms using reagents such as sulfur dichloride (SCl2) or thiourea.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and multi-step synthesis required. advancements in synthetic chemistry and process optimization may enable scalable production methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of bromine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of bromine atoms with other functional groups using nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH).
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (EtOH).
Substitution: NaN3, KOtBu, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azides or tert-butyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and bromine atoms.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Potential use in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:
Molecular Targets: Interaction with enzymes or receptors containing sulfur or bromine binding sites.
Pathways Involved: Modulation of oxidative stress pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene: can be compared with other polycyclic compounds containing bromine and sulfur atoms, such as:
Uniqueness
The uniqueness of the compound lies in its specific polycyclic structure and the arrangement of bromine and sulfur atoms, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C16H4Br4S4 |
|---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene |
InChI |
InChI=1S/C16H4Br4S4/c17-9-1-5-6-2-10(18)22-14(6)16-8(4-12(20)24-16)7-3-11(19)23-15(7)13(5)21-9/h1-4H/b6-5-,8-7-,15-13-,16-14- |
InChI Key |
LHSFPKPWSSJZEA-WTYRSRARSA-N |
Isomeric SMILES |
C\1=C(S/C/2=C/3\SC(=C\C3=C/4\C(=C/5\SC(=C\C5=C21)Br)\SC(=C4)Br)Br)Br |
Canonical SMILES |
C1=C(SC2=C3C(=C4C=C(SC4=C5C(=C21)C=C(S5)Br)Br)C=C(S3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide](/img/structure/B12814962.png)
![6-Sulfanylbenzo[de]isoquinoline-1,3-dione](/img/structure/B12814972.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)

![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)


![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)




